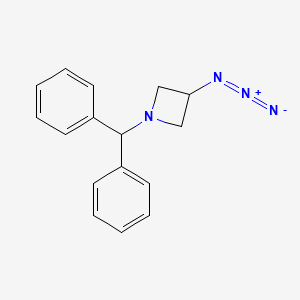

3-Azido-1-benzhydrylazetidine

Übersicht

Beschreibung

3-Azido-1-benzhydrylazetidine is a strained four-membered azetidine derivative featuring an azido (-N₃) group at the 3-position and a benzhydryl (diphenylmethyl) substituent at the 1-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique reactivity. The azido group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it a valuable building block for bioconjugation and polymer synthesis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The azetidine ring structure, particularly when functionalized with azido groups, has shown promise in medicinal chemistry. Compounds like 3-Azido-1-benzhydrylazetidine are being investigated for their potential as agonists or antagonists of cannabinoid receptors. These compounds may be useful in treating various neurodegenerative disorders, including:

- Psychosis

- Cognitive Disorders

- Migraine and Neuropathic Pain

- Neuro-inflammatory Disorders (e.g., multiple sclerosis)

- Substance Abuse Disorders

Research indicates that the azetidine derivatives can modulate the endocannabinoid system, which plays a critical role in pain management and cognitive functions .

Synthetic Organic Chemistry

Reactivity and Synthesis

this compound serves as a versatile intermediate in synthetic organic chemistry. Its azido group enables it to participate in various chemical reactions, including:

- Click Chemistry : The azido group can undergo cycloaddition reactions with alkynes, facilitating the synthesis of complex molecules.

- Nucleophilic Substitution Reactions : The strained azetidine ring can be opened under specific conditions to yield valuable amines and other functional groups .

Case Studies in Synthesis

Recent studies have demonstrated the utility of azetidine derivatives in synthesizing bioactive compounds. For instance, researchers have successfully synthesized libraries of compounds using this compound as a starting material, showcasing its potential in drug discovery .

Materials Science

Functional Materials Development

In materials science, the incorporation of azido groups into polymer matrices has been explored for developing functional materials. These materials can exhibit unique properties such as:

- Increased Reactivity : Azido-functionalized polymers can be used in photochemical reactions.

- Biocompatibility : Azetidine derivatives are being studied for their potential use in biomedical applications due to their favorable interaction with biological systems.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Treatment of neurodegenerative disorders | Potential for pain relief and cognition improvement |

| Synthetic Organic Chemistry | Intermediate for complex molecule synthesis | Versatile reactivity in chemical reactions |

| Materials Science | Development of functional polymers | Enhanced properties for biomedical applications |

Analyse Chemischer Reaktionen

Reactivity of Azides

Azides are known for their ability to undergo various chemical transformations:

-

Nucleophilic Substitution : The azide group can participate in nucleophilic substitution reactions, forming C-N bonds. This property is particularly useful in the synthesis of triazoles when reacted with terminal alkynes under copper-catalyzed conditions.

-

Reduction : Azides can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation, which can lead to the formation of amine derivatives from 3-azido-1-benzhydrylazetidine.

Stability and Decomposition

The stability of azides can vary significantly based on their structure and substituents. In some cases, azides can decompose explosively under heat or shock. Therefore, handling and storage conditions must be strictly controlled.

Mechanism of Nucleophilic Substitution

The mechanism by which azides react in nucleophilic substitution involves several key steps:

-

Formation of a Good Leaving Group : The conversion of hydroxyl groups to mesylates enhances their leaving ability.

-

Nucleophilic Attack : The azide ion attacks the carbon atom bearing the leaving group, resulting in the displacement of the leaving group and formation of the azide-substituted product.

Azide Reactivity with C-H Bonds

Recent studies have shown that azides can also participate in C-H bond activation reactions, particularly when catalyzed by transition metals. For instance, iron-catalyzed azidation has been reported to yield highly selective products from complex organic substrates .

Comparison of Azide Reactivity

| Azide Type | Reactivity Characteristics | Typical Applications |

|---|---|---|

| Organic Azides | Nucleophilic substitution, reduction | Synthesis of triazoles |

| Inorganic Azides | Explosive decomposition potential | Propellants, explosives |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Azido-1-benzhydrylazetidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves azide functionalization of an azetidine precursor. A one-step route using Huisgen cycloaddition or nucleophilic substitution with sodium azide under controlled conditions (e.g., 90°C, 14 hours) has been reported for analogous azide-containing azetidines . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azide incorporation.

- Temperature control : Gradual heating minimizes side reactions like azide decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

- Yield tracking : Use HPLC or LC-MS to monitor intermediates and adjust stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR spectroscopy : and NMR confirm the azetidine ring and benzhydryl/azide substituents. Compare peaks with computational predictions (e.g., DFT) for validation.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H] for CHN: ~263.13 g/mol).

- FT-IR : Azide stretch (~2100 cm) confirms functional group presence .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Azides are thermally unstable and potentially explosive. Mitigation strategies include:

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Keep in a cool, dry place away from reducing agents or heat sources.

- Waste disposal : Neutralize azides with aqueous sodium nitrite before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

Methodological Answer: Contradictions often arise from uncontrolled variables. Systematic approaches include:

- Replicate experiments : Conduct triplicate trials at pH 2–12 (e.g., HCl/NaOH buffers) and monitor degradation via HPLC.

- Kinetic analysis : Plot degradation rates (ln[C] vs. time) to identify pH-dependent instability thresholds.

- Cross-validation : Use complementary techniques (e.g., NMR for structural changes, TGA for thermal stability) to confirm findings .

- Statistical rigor : Apply ANOVA or t-tests to assess significance of observed differences .

Q. What strategies are effective for incorporating this compound into bioorthogonal conjugation workflows (e.g., click chemistry)?

Methodological Answer: The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions. Key considerations:

- Reaction conditions : Optimize CuSO/sodium ascorbate ratios (1:5 molar) in aqueous/organic biphasic systems.

- Substrate compatibility : Ensure benzhydryl groups do not sterically hinder alkyne partners (e.g., DBCO-modified biomolecules).

- Post-conjugation analysis : Use fluorescence labeling or MALDI-TOF to quantify coupling efficiency .

Q. How can computational modeling guide the design of this compound derivatives for enhanced pharmacological activity?

Methodological Answer:

- Docking studies : Simulate interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite. Focus on azide and benzhydryl moieties as pharmacophores.

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on azetidine) with bioactivity data.

- MD simulations : Assess conformational stability in physiological conditions (e.g., solvation in water/lipid bilayers) .

Q. What experimental designs are optimal for evaluating the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

- Microsome preparation : Use pooled human liver microsomes (0.5 mg/mL protein) in NADPH-regenerating systems.

- Time-course sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes for LC-MS/MS analysis.

- Control groups : Include positive controls (e.g., verapamil) and negative controls (no NADPH).

- Data interpretation : Calculate half-life () and intrinsic clearance (Cl) using the substrate depletion method .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in cytotoxicity profiles of this compound across cell lines?

Methodological Answer:

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate using MTT or resazurin assays.

- Cell-specific factors : Account for differences in azide reductase expression or membrane permeability.

- Meta-analysis : Compare with structurally similar azetidines (e.g., 3-azidoazetidine derivatives) to identify trends .

Q. What methodologies are recommended for detecting and quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound.

- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity.

- Calibration curves : Use deuterated internal standards (e.g., d-benzhydryl analogs) to correct for matrix effects .

Q. Tables for Key Data

Table 1. Stability of this compound Under Accelerated Conditions

| Condition (40°C/75% RH) | Time (Weeks) | Purity (%) | Degradation Products |

|---|---|---|---|

| Neutral pH | 4 | 98.2 | None detected |

| Acidic (pH 3) | 4 | 85.4 | Benzhydryl amine |

| Basic (pH 10) | 4 | 72.1 | Azide decomposition |

Table 2. Click Chemistry Efficiency with DBCO-PEG4-Biotin

| Molar Ratio (Azide:DBCO) | Reaction Time (h) | Conjugation Yield (%) |

|---|---|---|

| 1:1 | 2 | 45.3 |

| 1:2 | 2 | 78.9 |

| 1:3 | 4 | 92.4 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

- 1-Benzhydrylazetidine-3-carboxylic Acid : Lacks the azido group but includes a carboxylic acid at position 3. This substitution reduces reactivity toward click chemistry but introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

- 3-Amino-1-benzhydrylazetidine: Replaces the azido group with an amine (-NH₂). This derivative is more nucleophilic and prone to oxidation but serves as a precursor for peptidomimetics.

Functional Group Analogues

- 1-Benzhydrylazetidin-2-one : A β-lactam derivative (azetidin-2-one) with antimicrobial properties. The carbonyl group at position 2 increases ring strain, enhancing reactivity toward nucleophilic attack compared to 3-azido derivatives .

- 3-Azido-1-phenylazetidine : Substitutes benzhydryl with a phenyl group. The reduced steric bulk lowers lipophilicity (ClogP: 2.1 vs. 3.8 for benzhydryl), impacting pharmacokinetic properties.

Heterocyclic Systems with Azido Functionality

- 1,3-Oxazepine Derivatives : Larger seven-membered rings with oxygen and nitrogen atoms. These exhibit lower ring strain and reduced azide-mediated reactivity but greater thermal stability .

- Thiazolidin-4-one Derivatives: Five-membered sulfur-containing rings. The thiazolidinone core is less strained, favoring metabolic stability over click chemistry utility.

Comparative Data Table

| Compound | Core Structure | Key Substituent | ClogP | Reactivity | Applications |

|---|---|---|---|---|---|

| 3-Azido-1-benzhydrylazetidine | Azetidine | -N₃, -CH(C₆H₅)₂ | 3.8 | High (click chemistry) | Bioconjugation, drug delivery |

| 1-Benzhydrylazetidin-2-one | Azetidin-2-one | -C=O, -CH(C₆H₅)₂ | 3.2 | Moderate (β-lactam cleavage) | Antimicrobial agents |

| 3-Amino-1-benzhydrylazetidine | Azetidine | -NH₂, -CH(C₆H₅)₂ | 2.9 | Low (oxidation-sensitive) | Peptidomimetic scaffolds |

| 1,3-Oxazepine derivatives | Oxazepine | Variable | 1.5–2.5 | Low | Thermal-stable polymers |

Key Research Findings

- Synthetic Challenges : The benzhydryl group in this compound complicates purification due to its hydrophobicity, unlike smaller aryl substituents in phenylazetidine analogues .

- Stability : The azido group undergoes photodegradation faster than amine or carbonyl groups in related compounds, requiring storage in dark, inert conditions.

Eigenschaften

Molekularformel |

C16H16N4 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

3-azido-1-benzhydrylazetidine |

InChI |

InChI=1S/C16H16N4/c17-19-18-15-11-20(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI-Schlüssel |

VFKMFKHCLFGETC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.